An In-depth Technical Guide to the Mechanism of Action of Ivabradine Hydrobromide on HCN Channels
An In-depth Technical Guide to the Mechanism of Action of Ivabradine Hydrobromide on HCN Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which ivabradine hydrobromide, a heart rate-lowering agent, interacts with and inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The document details the binding site, the isoform-specific state-dependence of the block, and quantitative data on its inhibitory effects. Furthermore, it outlines the key experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action: State-Dependent Pore Block
Ivabradine exerts its inhibitory effect on HCN channels by directly binding within the ion-conducting pore of the channel. This binding is not static; it is a dynamic process that is highly dependent on the conformational state of the channel, and intriguingly, this state-dependence varies between different HCN channel isoforms.
For the cardiac pacemaker channel, HCN4 , ivabradine acts as an open-channel blocker .[1][2] This means that the drug can only access its binding site when the channel is in the open conformation, which is induced by hyperpolarization of the cell membrane.[1][2] Ivabradine, being a lipophilic molecule, is thought to cross the cell membrane and enter the pore from the intracellular side.[3] The repetitive cycling between open and closed states, as occurs during the diastolic depolarization phase in sinoatrial node cells, enhances the blocking effect, a characteristic known as "use-dependence".[4][5]
In contrast, for the HCN1 isoform, which is predominantly found in the nervous system, ivabradine acts as a closed-channel blocker .[2] This indicates that the drug can bind to the channel when it is in its closed state. This isoform-specific difference in the mechanism of action has significant implications for the pharmacological profile of ivabradine and the potential for developing isoform-selective drugs.
Recent structural studies have provided a high-resolution view of ivabradine bound within the open pore of the HCN4 channel.[3] These studies confirm that the drug molecule lodges itself in a cavity below the selectivity filter, physically occluding the ion permeation pathway.[6] Molecular dynamics simulations suggest that the positively charged tertiary amine of ivabradine contributes to the block by electrostatically repelling permeating cations.[3]
The Ivabradine Binding Site: Key Amino Acid Residues
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the binding pocket for ivabradine within the HCN4 channel. The key residues are located in the S6 transmembrane helix, which lines the inner vestibule of the pore.[6]
Specifically, the following residues in human HCN4 have been identified as critical for ivabradine binding:
-
Tyrosine 506 (Y506): Mutation of this residue to alanine (Y506A) significantly reduces the blocking efficacy of ivabradine.[6]
-
Phenylalanine 509 (F509): The F509A mutation also leads to a decrease in ivabradine's potency.[6]
-
Isoleucine 510 (I510): Similar to Y506 and F509, mutating this residue to alanine (I510A) diminishes the inhibitory effect of the drug.[6]
These residues collectively create a hydrophobic pocket within the pore that accommodates the ivabradine molecule. The interaction between ivabradine and these residues stabilizes the drug in its blocking position.
Quantitative Data: Ivabradine's Inhibitory Potency
The inhibitory effect of ivabradine on HCN channels has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from electrophysiological experiments.
| Channel | IC50 (µM) | Hill Coefficient (nH) | Experimental Condition | Reference |
| Wild-Type hHCN4 | 2.1 | 0.74 | Repetitive voltage steps (-140 mV / +5 mV) | [6] |
| Wild-Type mHCN1 | 0.94 | Not Reported | Repetitive voltage steps (-100 mV / +5 mV) | [2] |
| Wild-Type hHCN4 | 0.5 | Not Reported | Not Specified | [4] |
| Wild-Type hHCN4 (Open State) | 120.7 | 0.5 | Long hyperpolarizing step (-100 mV) | [6][7] |
Table 1: Inhibitory Potency (IC50) of Ivabradine on Wild-Type HCN Channels.
| hHCN4 Mutant | IC50 (µM) | Hill Coefficient (nH) | Fold Change in IC50 vs. WT | Reference |
| Y506A | 57.7 | 1.02 | ~27.5 | [6] |
| F509A | 44.0 | 0.73 | ~21.0 | [6] |
| I510A | 47.7 | 0.83 | ~22.7 | [6] |
| Y506A-I510A | 2213.0 | 0.7 | ~1054 | [6] |
| Y506A-F509A | 42.5 | 0.8 | ~20.2 | [6] |
| Y506A-F509A-I510A | 1215.0 | 0.68 | ~578.6 | [6] |
Table 2: Effect of Mutations in the Ivabradine Binding Site on its Inhibitory Potency in hHCN4 Channels.
Experimental Protocols
The elucidation of ivabradine's mechanism of action has relied on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for the key experiments cited.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of HCN channels due to their low endogenous expression of these channels and high transfection efficiency.[5][6][8]
-
Culture Conditions: HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% sodium pyruvate, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Transfection: For transient transfection, various methods can be employed, including calcium phosphate precipitation or lipid-based transfection reagents.[9][10] Plasmids containing the cDNA for the desired HCN channel isoform (wild-type or mutant) are introduced into the HEK293 cells. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells for electrophysiological recordings.[8]
Site-Directed Mutagenesis
-
Methodology: To introduce specific point mutations into the HCN4 cDNA, the QuikChange II XL Site-Directed Mutagenesis Kit (Agilent Technologies) is frequently utilized.[6][11][12]
-
Primer Design: Mutagenic primers are designed to be complementary to the template DNA and contain the desired mutation at the center. The primers should be between 25 and 45 bases in length, with a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (such as PfuUltra) to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Template Digestion: The parental, non-mutated DNA template is digested using the Dpn I restriction enzyme, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated DNA is not methylated and therefore remains intact.
-
Transformation: The mutated plasmid is then transformed into competent E. coli cells (e.g., XL10-Gold) for amplification. The mutations are confirmed by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: This technique is used to record the ionic currents flowing through the HCN channels in the cell membrane of transfected HEK293 cells and to study the effect of ivabradine on these currents.[13]
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To isolate HCN currents, blockers of other channels such as 1 mM BaCl2 and 2 mM MnCl2 are often added.[6]
-
Internal (Pipette) Solution (in mM): 10 NaCl, 130 K-Aspartate, 0.5 MgCl2, 1 EGTA-KOH, 1 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 5 phosphocreatine (pH 7.2).[6]
-
-
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a transfected cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and the membrane potential.
-
-
Voltage Protocols: To study the state-dependent block by ivabradine, specific voltage protocols are applied:
-
To study open-channel block: Repetitive voltage steps are applied to cycle the channels between the open and closed states (e.g., from a holding potential of -35 mV, a hyperpolarizing step to -140 mV to open the channels, followed by a depolarizing step to +5 mV to close them).[2][6]
-
To assess block in the open state: A long hyperpolarizing step (e.g., to -100 mV for 100 seconds) is applied to maintain the channels in a predominantly open state during drug application.[6][7]
-
-
Data Analysis: The recorded currents are amplified, filtered, and digitized. The amplitude of the current is measured to determine the extent of block by ivabradine at different concentrations, from which the IC50 value is calculated by fitting the data to the Hill equation.
Homology Modeling and Molecular Docking
-
Objective: In the absence of a crystal structure, homology modeling is used to predict the three-dimensional structure of the HCN4 channel pore. Molecular docking is then used to predict the binding mode of ivabradine within this model.[14]
-
Homology Modeling Protocol:
-
Template Selection: A known crystal structure of a related ion channel, such as the bacterial KcsA potassium channel, is used as a template.[6]
-
Sequence Alignment: The amino acid sequence of the hHCN4 pore region (S5-P-S6) is aligned with the sequence of the template.
-
Model Building: A 3D model of the hHCN4 pore is generated based on the alignment with the template structure using software like MODELLER. Models are often created for both the open and closed states of the channel.[6]
-
-
Molecular Docking Protocol:
-
Ligand and Receptor Preparation: The 3D structure of ivabradine is prepared, and the homology model of the HCN4 pore is set up as the receptor.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to systematically search for the most favorable binding poses of ivabradine within the inner vestibule of the HCN4 pore model.[14]
-
Analysis: The predicted binding poses are analyzed to identify the key interactions (e.g., hydrophobic interactions, hydrogen bonds) between ivabradine and the amino acid residues of the channel.
-
Visualizations of Signaling Pathways and Workflows
Caption: Ivabradine's open-channel block mechanism on HCN4 channels.
Caption: Workflow for studying ivabradine's effect on HCN channels.
References
- 1. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 2. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 10. hek293.com [hek293.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.bond.edu.au [pure.bond.edu.au]
